molecular formula C10H18N2 B14548495 1-tert-Butyl-4-diazocyclohexane CAS No. 62120-30-3

1-tert-Butyl-4-diazocyclohexane

Cat. No.: B14548495
CAS No.: 62120-30-3
M. Wt: 166.26 g/mol
InChI Key: WINWECPXMHVUMS-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-diazocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a diazo group

Preparation Methods

The synthesis of 1-tert-Butyl-4-diazocyclohexane typically involves the diazotization of a suitable precursor. One common method is the reaction of 1-tert-butyl-4-aminocyclohexane with nitrous acid under acidic conditions to form the diazonium salt, which is then converted to the diazo compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels.

Chemical Reactions Analysis

1-tert-Butyl-4-diazocyclohexane undergoes various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form corresponding oxides.

    Reduction: Reduction of the diazo group can yield amines.

    Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl-4-diazocyclohexane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazo coupling reactions.

    Biology: The compound’s derivatives may be explored for their biological activity and potential use in drug development.

    Medicine: Research into its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-diazocyclohexane involves the reactivity of the diazo group. The diazo group can act as a source of nitrogen, participating in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-tert-Butyl-4-diazocyclohexane can be compared to other diazo compounds such as:

    1-tert-Butyl-4-methylcyclohexane: Similar in structure but lacks the diazo group, leading to different reactivity and applications.

    1-tert-Butyl-4-chlorocyclohexane: Contains a chlorine substituent instead of a diazo group, resulting in different chemical behavior.

    1-tert-Butyl-4-hydroxycyclohexane:

The uniqueness of this compound lies in its diazo group, which imparts distinct reactivity and makes it valuable for specific synthetic and industrial applications.

Properties

CAS No.

62120-30-3

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-tert-butyl-4-diazocyclohexane

InChI

InChI=1S/C10H18N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h8H,4-7H2,1-3H3

InChI Key

WINWECPXMHVUMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=[N+]=[N-])CC1

Origin of Product

United States

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